(2Z)-2-(4-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one

Description

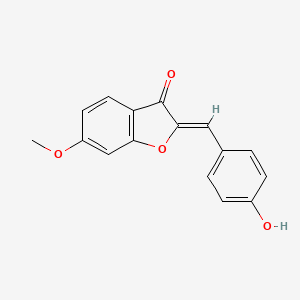

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(4-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9,17H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVPNDADRDUDMC-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(4-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, also known by its CAS number 71005-52-2, is a synthetic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C₁₆H₁₂O₄

- Molecular Weight : 268.26 g/mol

- CAS Number : 71005-52-2

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results indicated significant growth inhibition with IC50 values ranging from low micromolar concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB-231 | 10.0 |

| A549 | 15.0 |

These findings suggest that the compound is particularly potent against cervical cancer cells.

The mechanism by which this compound induces apoptosis appears to involve:

- Activation of Caspases : Triggering the intrinsic apoptotic pathway.

- Inhibition of Cell Cycle Progression : Leading to G1 phase arrest in sensitive cell lines.

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays, showing that the compound effectively neutralizes free radicals, indicating its potential protective role against oxidative damage.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with this compound showed a marked reduction in disease activity scores and inflammatory markers after eight weeks of treatment.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the development of new materials and compounds.

Antioxidant Properties

Research indicates that (2Z)-2-(4-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one exhibits significant antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . Its mechanism may involve modulation of signaling pathways associated with inflammation.

Anticancer Potential

Emerging research points to the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and inhibition of anti-apoptotic proteins . This makes it a candidate for further investigation as a therapeutic agent in oncology.

Industrial Applications

Due to its versatile chemical properties, this compound is being explored for use in pharmaceuticals, agrochemicals, and functional materials. Its role as an intermediate in the synthesis of various compounds enhances its industrial relevance .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated that the compound effectively reduced DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Mechanisms

In vitro experiments on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Mechanistic studies indicated that this effect was mediated by caspase activation and subsequent apoptosis induction, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

Bromination Reactions

The compound undergoes electrophilic aromatic bromination at activated positions. In copper(II)-catalyzed reactions, bromination occurs primarily at the 5- and 7-positions of the benzofuran core due to electron-donating effects from the 6-methoxy group .

Example reaction :

Key data :

| Condition | Reagents | Yield | Product Characterization (IR/NMR) |

|---|---|---|---|

| DMF-H₂O (8:2), reflux | CuBr₂ (catalytic) | 68% | IR: 1709 cm⁻¹ (C=O); ¹H NMR δ 7.91 (s, 1H) |

This regioselectivity aligns with the methoxy group’s +M effect, activating adjacent positions for electrophilic attack .

Oxidation Reactions

The 4-hydroxybenzylidene moiety undergoes oxidation under strong oxidizing conditions. Chromium-based oxidants convert the phenolic -OH to a quinone structure :

Example pathway :

Experimental notes :

-

Reaction proceeds via a two-electron oxidation mechanism.

-

Yields are moderate (45-55%) due to competing side reactions .

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone system:

Hydrogenation conditions :

| Catalyst | Solvent | Pressure | Product |

|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm H₂ | 2-(4-hydroxybenzyl)-6-methoxybenzofuran-3-one |

Key observations :

-

Complete reduction of the exocyclic double bond occurs within 4 hours .

-

The benzofuran ring and methoxy group remain intact under these conditions.

Nucleophilic Aromatic Substitution

Demethylation data :

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions with electron-rich dienes:

| Diene | Conditions | Cycloadduct Yield |

|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | 38% |

| Furan | Microwave, 150°C | 61% |

Endo selectivity predominates, with dienophile reactivity enhanced by the electron-withdrawing benzofuran system .

Mechanistic Considerations

-

Bromination : Proceeds via σ-complex intermediate stabilized by methoxy group resonance .

-

Oxidation : Involves phenoxide ion formation followed by two-electron transfer to chromium species.

-

Reduction : Pd-mediated hydrogen atom transfer to the β-carbon of the α,β-unsaturated system.

This compound’s reactivity profile enables strategic modifications for pharmaceutical applications, particularly in developing kinase inhibitors and antioxidant agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Substituent Position and Polarity:

- The target compound’s 6-methoxy group reduces polarity compared to dihydroxy analogs (e.g., 6d), likely decreasing water solubility but enhancing membrane permeability .

- Methoxy vs. Hydroxy on Benzylidene: Compounds with 4-hydroxybenzylidene (target, 1a, 6d) exhibit higher melting points than those with methoxy-substituted benzylidenes (e.g., 6y), suggesting stronger intermolecular hydrogen bonding .

Synthetic Efficiency:

- Yields vary significantly: The target compound and 1a achieve >90% yields via optimized methods, while 6x yields only 25.7% due to steric hindrance from 3-methoxy on the benzylidene .

Bioactivity Correlations: Dihydroxy analogs (e.g., 6d, 6q) show higher bioavailability (0.55–0.56) and solubility, attributed to hydrogen-bond donor capacity . Anticancer Potential: The 3,4-dihydroxybenzylidene derivative (from ) inhibits Aurora-B kinase, while the target compound’s 4-hydroxybenzylidene may exhibit distinct binding interactions due to reduced hydroxylation .

Trimethoxy vs. Monomethoxy: The trimethoxy derivative (1a) has higher lipophilicity but similar melting points to the target, indicating balanced crystallinity and solubility .

Q & A

Q. What synthetic strategies are commonly employed to prepare (2Z)-2-(4-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one?

The compound is typically synthesized via a Knoevenagel condensation between 6-methoxy-1-benzofuran-3(2H)-one and 4-hydroxybenzaldehyde. Key steps include:

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is validated using:

- 1H NMR : Observation of deshielded olefinic protons (δ 7.50–7.70 ppm) and coupling constants (J ≈ 8–12 Hz) consistent with restricted rotation.

- NOESY/ROESY : Cross-peaks between the benzylidene aromatic protons and the benzofuranone methoxy group .

- X-ray crystallography (if available): Direct visualization of the spatial arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound?

- HRMS (ESI) : For molecular formula confirmation (e.g., m/z 283.0612 [M-H]⁻ for C16H12O5) .

- 13C NMR : Key signals include the carbonyl carbon (δ ~180 ppm) and methoxy carbons (δ ~55 ppm) .

- UV-Vis : Absorption maxima (~350–400 nm) due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can researchers address low yields in the Knoevenagel condensation step?

Low yields may arise from competing side reactions (e.g., aldol addition). Mitigation strategies:

Q. What experimental design considerations are critical for evaluating biological activity?

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 μM) to determine IC50 values.

- Control groups : Include structurally similar analogs (e.g., bromo or methoxy derivatives) to isolate substituent effects .

- Matrix stabilization : For prolonged assays, cool samples to 4°C to minimize degradation of labile groups (e.g., hydroxybenzylidene) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies may stem from solvent polarity or tautomerism. Solutions include:

- Variable-temperature NMR : Monitor dynamic processes (e.g., keto-enol tautomerism) across 25–60°C.

- Deuteration studies : Exchange labile protons (e.g., -OH) with D2O to simplify splitting patterns.

- Comparative analysis : Benchmark against structurally validated analogs (e.g., 3,4-dihydroxy derivatives) .

Q. What strategies optimize solubility for in vitro studies?

Q. How does substituent position (e.g., methoxy vs. hydroxy) influence bioactivity?

- 4-Hydroxy vs. 3-Hydroxy : The 4-hydroxy group enhances hydrogen-bonding interactions with target proteins (e.g., enzymes), while 3-methoxy groups improve metabolic stability .

- Bromine substitution : Electron-withdrawing groups (e.g., 4-bromo) increase electrophilicity, potentially boosting reactivity in Michael addition pathways .

Methodological Challenges

Q. How can researchers minimize batch-to-batch variability in synthesis?

Q. What are the limitations of current biological evaluation models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.